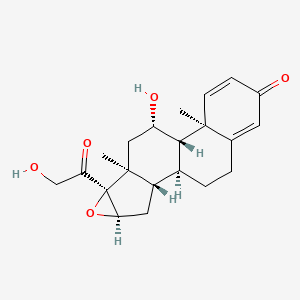

16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione

Description

16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical and research applications.

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(1S,2S,4R,6S,7S,9S,10S,11R)-9-hydroxy-6-(2-hydroxyacetyl)-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one |

InChI |

InChI=1S/C21H26O5/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-17-21(26-17,16(25)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-15,17-18,22,24H,3-4,8-10H2,1-2H3/t13-,14-,15-,17+,18+,19-,20-,21+/m0/s1 |

InChI Key |

UOAMKSHWHPACPA-DQGCOVQDSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O4)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(O4)C(=O)CO)CCC5=CC(=O)C=CC35C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione involves several steps. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable steroid precursor.

Epoxidation: The 16alpha,17-epoxy group is introduced through an epoxidation reaction using an oxidizing agent such as m-chloroperbenzoic acid.

Hydroxylation: The 11beta and 21-hydroxy groups are introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

Automated Purification Systems: These systems are employed to purify the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

Substitution: The compound can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, chloroform, dioxane.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.

Scientific Research Applications

16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of other corticosteroids and steroid derivatives.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its anti-inflammatory and immunosuppressive properties.

Industry: Used in the production of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound exerts its effects by:

Inhibiting Pro-inflammatory Cytokines: Reducing the production of cytokines such as interleukins and tumor necrosis factor-alpha.

Suppressing Immune Response: Decreasing the activity of immune cells like T-lymphocytes and macrophages.

Comparison with Similar Compounds

16alpha,17-Epoxy-11beta,21-dihydroxy-pregna-1,4-diene-3,20-dione is compared with other similar corticosteroids:

Betamethasone: Similar anti-inflammatory properties but different in terms of potency and side effects.

Dexamethasone: Another potent corticosteroid with a slightly different mechanism of action.

Prednisolone: Less potent but widely used for its anti-inflammatory effects.

List of Similar Compounds

- Betamethasone

- Dexamethasone

- Prednisolone

- Hydrocortisone

- Mometasone

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.